N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide
- N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H17N3O3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(3-methylpyrazol-1-yl)phenyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C22H17N3O3S/c1-15-12-13-25(23-15)17-8-6-16(7-9-17)24-29(26,27)18-10-11-22-20(14-18)19-4-2-3-5-21(19)28-22/h2-14,24H,1H3 |
InChI Key |
OWTDGEPAIMQAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
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